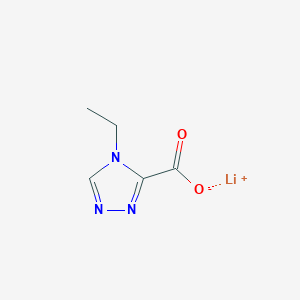
锂;4-乙基-1,2,4-三唑-3-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a lithium ion and an ethyl group attached to the triazole ring
科学研究应用
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Triazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
作用机制
Target of Action
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, also known as AT21350, is a compound that has been synthesized for potential therapeutic applications Triazole compounds, which include at21350, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of AT21350 with its targets could lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations induced by AT21350.
Pharmacokinetics
The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . These properties could potentially impact the bioavailability of AT21350.
Result of Action
Given the known biological activities of triazole compounds , it is plausible that AT21350 could have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.
Action Environment
Noncovalent intermolecular interactions have been found to influence the crystal packing of certain compounds , which could potentially impact the stability and efficacy of AT21350
生化分析
Biochemical Properties
Triazoles, the family to which AT21350 belongs, are known to interact with various enzymes, proteins, and other biomolecules . They act as important pharmacophores, interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Cellular Effects
Compounds with a triazole nucleus have been found to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole-based compounds are known to be stable to metabolism .
准备方法
The synthesis of lithium;4-ethyl-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
化学反应分析
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the lithium ion can be replaced by other cations.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Lithium;1,2,4-triazole-3-carboxylate: This compound lacks the ethyl group, which may affect its biological activity and chemical properties.
Sodium;4-ethyl-1,2,4-triazole-3-carboxylate: The substitution of lithium with sodium can lead to differences in solubility and reactivity.
Potassium;4-ethyl-1,2,4-triazole-3-carboxylate: Similar to the sodium derivative, the potassium derivative may have different properties due to the presence of potassium instead of lithium.
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate is unique due to the presence of both the lithium ion and the ethyl group, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
lithium;4-ethyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYTENXXCOIAB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C=NN=C1C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)
![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)
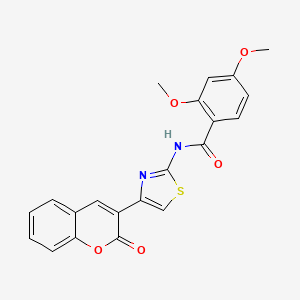
![5-(cyclopropylsulfamoyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2383723.png)
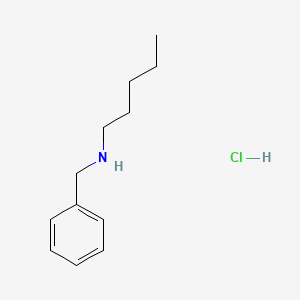

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)
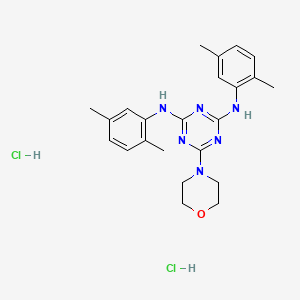
![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)
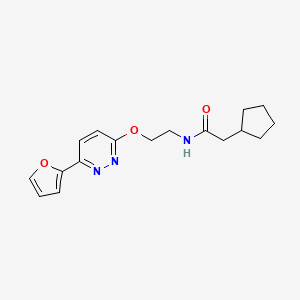
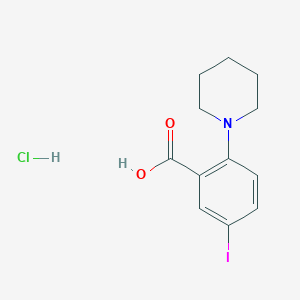
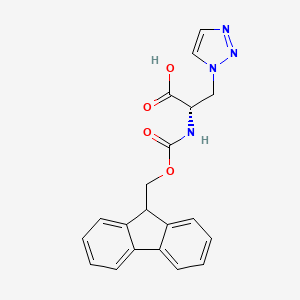
![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)
